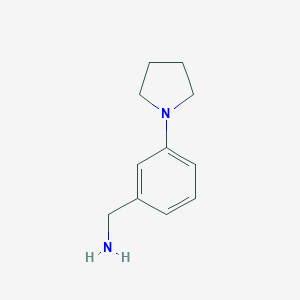
(3-Pyrrolidin-1-ylphenyl)methylamine
Übersicht
Beschreibung
(3-Pyrrolidin-1-ylphenyl)methylamine: is a chemical compound with the molecular formula C11H16N2 . It is a member of the pyrrolidines family, characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine group
Wissenschaftliche Forschungsanwendungen
(3-Pyrrolidin-1-ylphenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
One study suggested that a compound with a pyrrolidine-2-one scaffold might bind to the podophyllotoxin pocket of the protein gamma tubulin . This could potentially be a mechanism of action underlying its biological activity.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological pathways due to their versatile nature .
Result of Action
The presence of the pyrrolidine ring in the compound suggests that it may have significant biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine typically involves the reaction of 3-bromobenzylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Vergleich Mit ähnlichen Verbindungen
- (3-Pyrrolidin-1-ylphenyl)methanol
- (3-Pyrrolidin-1-ylphenyl)acetic acid
- (3-Pyrrolidin-1-ylphenyl)ethanamine
Comparison: (3-Pyrrolidin-1-ylphenyl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTWTBYGOKOWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428144 | |
| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175696-70-5 | |
| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)


![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)

![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)

